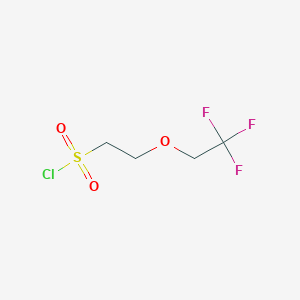

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alternative to Heteroaryl Chlorides

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride has been explored as an alternative to heteroaryl chlorides, particularly in its trifluoroethyl ether form. This compound provides enhanced shelf stability, maintaining reactivity towards nucleophiles in SNAr reactions. It's shown to be tolerant to aqueous Suzuki conditions, allowing for sequential Suzuki/SNAr processes that are inaccessible to heterocyclic chlorides. This adaptation improves the storage and reduces the decomposition of otherwise unstable heterocyclic chlorides (Fisher, am Ende, & Humphrey, 2018).

Palladium-Catalyzed 2,2,2-Trifluoroethoxylation

The compound has been used in the palladium-catalyzed trifluoroethoxylation of aromatic and heteroaromatic chlorides. A novel process using aromatic chlorides as substrates and tetrakis(2,2,2-trifluoroethoxy) borate salt demonstrates the potential for creating various aromatic systems. This methodology was exemplified in the synthesis of a fluorous derivative of Sildenafil (Pethő et al., 2017).

Ethanesulfonyl Chloride Preparation

Research includes the preparation of the intermediate compound ethanesulfonyl chloride through reactions involving ethyl mercaptan, water, and chlorine. This process is critical for obtaining crude ethanesulphonamide by controlling material proportions and temperatures during the reaction phases (Li-yong, 2002).

Crystal Engineering Applications

Fluorous compounds, including derivatives of this compound, have potential applications in crystal engineering, particularly in materials chemistry and catalysis. Research on new fluorous ponytailed pyridinium halide salts, such as 4-[(2,2,2-trifluoroethoxy)methyl]pyridinium iodide and chloride, has advanced understanding of their solid-state structures and hydrogen bonding characteristics (Lu et al., 2016).

Synthesis of Key Intermediates

The synthesis of key intermediates for various compounds is another significant application. For example, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a crucial intermediate of Silodosin, has been synthesized using 2-nitrochlorobenzene, highlighting a convenient and economical method to access this intermediate (Luo et al., 2008).

Electrophilic Aromatic Chlorination

The use of 2,2,2-trifluoroethanol, a related compound, in the electrophilic chlorination of arenes without a metal catalyst is a novel application. This process indicates a significant advancement in the oxychlorination of arenes, catalyzed by polyfluorinated alcohols (Ben-Daniel et al., 2003).

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O3S/c5-12(9,10)2-1-11-3-4(6,7)8/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEGLFNPVBSABR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)

![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)